molecular formula C31H31ClFN3O4 B12378009 GLP-1 receptor agonist 11

GLP-1 receptor agonist 11

Cat. No.: B12378009
M. Wt: 564.0 g/mol
InChI Key: BWGRQMSFZQCDNS-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glucagon-like peptide-1 receptor agonist 11 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose metabolism and has significant therapeutic potential, particularly in the treatment of type 2 diabetes mellitus. Glucagon-like peptide-1 receptor agonists have been shown to promote insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby helping to control blood glucose levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 11 typically involves peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .

Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 11 may involve large-scale solid-phase peptide synthesis or recombinant DNA technology. The latter involves the insertion of the gene encoding the peptide into a suitable expression system, such as bacteria or yeast, which then produce the peptide in large quantities. The peptide is subsequently purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Glucagon-like peptide-1 receptor agonist 11 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the peptide to enhance its stability, bioavailability, or therapeutic efficacy .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved without degrading the peptide .

Major Products: The major products formed from these reactions are modified peptides with improved pharmacokinetic properties. For example, oxidation reactions can introduce disulfide bonds that enhance the stability of the peptide, while substitution reactions can introduce functional groups that improve its binding affinity to the glucagon-like peptide-1 receptor .

Scientific Research Applications

Glucagon-like peptide-1 receptor agonist 11 has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and modification techniques. In biology, it is used to investigate the role of glucagon-like peptide-1 in glucose metabolism and its potential therapeutic applications. In medicine, it is used in the development of treatments for type 2 diabetes mellitus and obesity.

Mechanism of Action

The mechanism of action of glucagon-like peptide-1 receptor agonist 11 involves its binding to the glucagon-like peptide-1 receptor, a G protein-coupled receptor expressed on pancreatic beta cells. This binding activates a signaling cascade that leads to the secretion of insulin, inhibition of glucagon release, and slowing of gastric emptying. The molecular targets involved in this pathway include adenylate cyclase, cyclic adenosine monophosphate, and protein kinase A. These molecules mediate the effects of glucagon-like peptide-1 receptor agonist 11 on glucose metabolism .

Comparison with Similar Compounds

Glucagon-like peptide-1 receptor agonist 11 can be compared with other glucagon-like peptide-1 receptor agonists such as exendin-4, liraglutide, and semaglutide. While all these compounds share a similar mechanism of action, glucagon-like peptide-1 receptor agonist 11 may have unique properties that make it more effective or safer for certain patient populations. For example, it may have a longer half-life, greater binding affinity, or fewer side effects compared to other glucagon-like peptide-1 receptor agonists .

List of Similar Compounds:

Properties

Molecular Formula

C31H31ClFN3O4

Molecular Weight

564.0 g/mol

IUPAC Name

2-[[4-[2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid

InChI

InChI=1S/C31H31ClFN3O4/c32-23-7-5-22(26(33)16-23)19-40-29-4-2-1-3-25(29)20-9-12-35(13-10-20)18-30-34-27-8-6-21(31(37)38)15-28(27)36(30)17-24-11-14-39-24/h1-8,15-16,20,24H,9-14,17-19H2,(H,37,38)/t24-/m0/s1

InChI Key

BWGRQMSFZQCDNS-DEOSSOPVSA-N

Isomeric SMILES

C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=CC=CC=C5OCC6=C(C=C(C=C6)Cl)F

Canonical SMILES

C1CN(CCC1C2=CC=CC=C2OCC3=C(C=C(C=C3)Cl)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.